molecular formula C9H8F4O B3001660 (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 1568232-29-0

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol

Cat. No.: B3001660
CAS No.: 1568232-29-0
M. Wt: 208.156
InChI Key: YIDJOYSEVWVENZ-RXMQYKEDSA-N
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Description

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a valuable chiral alcohol intermediate designed for advanced pharmaceutical research and development. This compound features a stereogenic center and a multifunctional aromatic ring system incorporating both fluorine and a trifluoromethyl group. The distinct electronic properties and enhanced lipophilicity imparted by these fluorinated substituents are known to improve metabolic stability and membrane permeability in bioactive molecules, making this compound a critical building block in medicinal chemistry . Its primary research application is as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of central nervous system (CNS) agents, antidepressants, and anti-inflammatory drugs . The (1R) enantiomer provides essential stereochemical control, enabling the production of single-enantiomer drugs with precise biological targeting. Researchers utilize this compound to develop fluorinated analogs with optimized pharmacokinetic profiles and binding affinity. (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDJOYSEVWVENZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568232-29-0
Record name (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable precursor, such as a phenyl ketone, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical or nucleophilic conditions . The resulting trifluoromethylated intermediate is then reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as transition metal catalysts, can enhance the efficiency of the trifluoromethylation step. Additionally, optimizing reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanone.

    Reduction: (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol serves as an important intermediate in the synthesis of various pharmaceuticals. The incorporation of fluorine atoms often leads to enhanced biological activity and selectivity.

Case Studies:

  • Antidepressants and Antipsychotics: Compounds containing trifluoromethyl groups have been explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems effectively.
  • Anticancer Agents: Research indicates that fluorinated compounds can exhibit improved potency against certain cancer cell lines, making them candidates for further development in oncology .

Organic Synthesis

The compound is also utilized as a building block in organic synthesis, particularly in the development of complex molecules. Its unique properties allow it to act as a solvent and reagent in various chemical reactions.

Applications:

  • Solvent Properties: Due to its polar nature, (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is used as a solvent in reactions requiring high dielectric constants, such as acylation and tosylation reactions .
  • Reagent in Synthesis: It can participate in various coupling reactions, enabling the formation of more complex structures, including those used in agrochemicals and pharmaceuticals .

Toxicological Considerations

While (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol shows promise in various applications, its safety profile must be considered. Fluorinated compounds can exhibit toxicity at certain concentrations, necessitating careful handling during synthesis and application.

Safety Data:

  • Toxicological studies indicate potential reproductive toxicity and effects on the central nervous system .
  • Proper laboratory safety protocols must be adhered to when working with this compound to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol 2-F, 3-CF₃ C₁₀H₁₂F₂O 176.67 EN300-1880340 Chiral building block for drug synthesis
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 3-CF₃, 5-CF₃ C₁₀H₈F₆O 258.17 127852-28-2 Intermediate in aprepitant synthesis; higher steric hindrance
(1R)-1-[2-(Trifluoromethyl)phenyl]ethanol 2-CF₃ C₉H₉F₃O 190.16 127852-29-3 Used in asymmetric catalysis; lower lipophilicity than target compound
(1R)-1-(2,4,6-Trifluorophenyl)ethanol 2-F, 4-F, 6-F C₈H₇F₃O 176.14 1568065-39-3 Enhanced electronegativity; potential for agrochemicals
Key Observations:
  • Molecular Weight : Despite similar molecular weights, the 2,4,6-trifluorophenyl analog (176.14 g/mol) lacks the trifluoromethyl group, reducing its metabolic stability in biological systems .

Physicochemical Properties

  • Solubility : The target compound’s solubility in polar aprotic solvents (e.g., acetonitrile) is superior to the 2,4,6-trifluorophenyl derivative, which may aggregate due to its planar fluorinated ring .

Biological Activity

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is characterized by a trifluoromethyl group, which significantly influences its biological activity. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are crucial for drug design.

  • Molecular Formula : C9H9F3O
  • Molecular Weight : 202.17 g/mol

The biological activity of (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol can be attributed to several mechanisms:

  • Inhibition of Monoamine Reuptake : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin, making them potential candidates for treating mood disorders .
  • Neuroprotective Effects : Research indicates that related trifluoromethyl compounds exhibit neuroprotective properties, potentially through modulation of oxidative stress pathways .
  • Enzymatic Activity : The compound may interact with various enzymes, influencing metabolic pathways relevant to drug metabolism and efficacy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Monoamine Reuptake InhibitionIncreased synaptic levels of norepinephrine
NeuroprotectionReduction in neuronal apoptosis
Enzymatic InteractionModulation of carbonyl reductase activity

Case Study 1: Neuroprotective Potential

A study explored the synthesis of a neuroprotective compound derived from (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol. The compound was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegenerative diseases .

Case Study 2: Pharmacological Evaluation

In another investigation, the pharmacological profile of (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol was assessed for its effects on monoamine transporters. The compound demonstrated significant inhibitory activity against serotonin and norepinephrine transporters, indicating its potential as an antidepressant agent .

Research Findings

Recent studies have highlighted the importance of the trifluoromethyl group in enhancing the biological activity of phenolic compounds. For instance, modifications to the structure can lead to increased potency against specific targets such as serotonin receptors or monoamine oxidase enzymes .

Table 2: Structure-Activity Relationship (SAR)

Compound VariationActivity Level (IC50)Target
Trifluoromethyl Analog<50 nMSerotonin Transporter
Non-fluorinated Analog>200 nMSerotonin Transporter
Hydroxyl Group ModificationModerate (100 nM)Norepinephrine Transporter

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